molecular formula C11H16O2 B15240562 2-Acetylspiro[4.4]nonan-1-one

2-Acetylspiro[4.4]nonan-1-one

Katalognummer: B15240562
Molekulargewicht: 180.24 g/mol
InChI-Schlüssel: NPMKASMFVNNOAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetylspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two nonane rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetylspiro[4.4]nonan-1-one can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile imines with arylidenethiohydantoins . This reaction typically occurs under mild conditions and yields the desired spirocyclic product in moderate to good yields. Another method involves the phosphine-catalyzed [3+2] cycloaddition of 2-methylene γ-lactams with acrylates . This method also provides a straightforward route to the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetylspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.

Major Products Formed

The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted spirocyclic derivatives. These products can be further utilized in various applications, including drug development and material science.

Wissenschaftliche Forschungsanwendungen

2-Acetylspiro[4.4]nonan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Acetylspiro[4.4]nonan-1-one involves its interaction with molecular targets through its spirocyclic structure. This interaction can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Azaspiro[4.4]nonan-1-one: Similar spirocyclic structure but with a nitrogen atom in the ring.

    6-Methylenespiro[4.4]nonan-1-one: Features a methylene group at the spiro carbon.

    Spiro[4.4]non-6-en-1-one: Contains a double bond in the spirocyclic ring.

Uniqueness

2-Acetylspiro[4.4]nonan-1-one is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C11H16O2

Molekulargewicht

180.24 g/mol

IUPAC-Name

3-acetylspiro[4.4]nonan-4-one

InChI

InChI=1S/C11H16O2/c1-8(12)9-4-7-11(10(9)13)5-2-3-6-11/h9H,2-7H2,1H3

InChI-Schlüssel

NPMKASMFVNNOAX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1CCC2(C1=O)CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.